molecular formula C23H21NO3 B4672012 4-(4-biphenylyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone

4-(4-biphenylyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone

Cat. No. B4672012
M. Wt: 359.4 g/mol
InChI Key: AHUFDOKNWRGUFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-biphenylyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as BMDQ, is a chemical compound that has been of great interest in scientific research due to its potential therapeutic applications. BMDQ has been found to possess a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 4-(4-biphenylyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 4-(4-biphenylyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules. 4-(4-biphenylyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
4-(4-biphenylyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been found to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and protect against neurodegeneration. 4-(4-biphenylyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been found to possess antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-biphenylyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in lab experiments is its well-established synthesis method, which allows for the production of pure 4-(4-biphenylyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in large quantities. 4-(4-biphenylyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is also relatively stable and can be stored for extended periods of time. However, one limitation of using 4-(4-biphenylyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in lab experiments is its relatively low solubility in water, which may limit its use in certain experimental setups.

Future Directions

There are several future directions for the investigation of 4-(4-biphenylyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. One area of interest is the development of 4-(4-biphenylyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone-based drugs for the treatment of inflammatory disorders, cancer, and neurodegenerative diseases. Further studies are also needed to elucidate the exact mechanism of action of 4-(4-biphenylyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone and to identify its molecular targets. Additionally, the potential use of 4-(4-biphenylyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in combination with other drugs or therapies should be investigated.

Scientific Research Applications

4-(4-biphenylyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for the development of new drugs. 4-(4-biphenylyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

5,7-dimethoxy-4-(4-phenylphenyl)-3,4-dihydro-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO3/c1-26-18-12-20-23(21(13-18)27-2)19(14-22(25)24-20)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-13,19H,14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUFDOKNWRGUFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(CC(=O)N2)C3=CC=C(C=C3)C4=CC=CC=C4)C(=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(biphenyl-4-yl)-5,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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